molecular formula C19H14BrN5O3 B11674833 N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 307975-90-2

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11674833
CAS No.: 307975-90-2
M. Wt: 440.2 g/mol
InChI Key: VYTRYNYGXIBJGV-IYKLUDEYSA-N
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Description

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by two key structural motifs:

  • A 5-(3-nitrophenyl) substituent on the pyrazole ring, contributing electron-withdrawing effects and influencing electronic delocalization.

This compound is synthesized via condensation of 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide with 2-bromo-3-phenylacrylaldehyde. Its structural complexity necessitates advanced characterization techniques, including single-crystal X-ray diffraction (utilizing SHELX programs ), FT-IR, NMR, and mass spectrometry .

Properties

CAS No.

307975-90-2

Molecular Formula

C19H14BrN5O3

Molecular Weight

440.2 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H14BrN5O3/c20-15(9-13-5-2-1-3-6-13)12-21-24-19(26)18-11-17(22-23-18)14-7-4-8-16(10-14)25(27)28/h1-12H,(H,22,23)(H,24,26)/b15-9-,21-12+

InChI Key

VYTRYNYGXIBJGV-IYKLUDEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C20H17BrN5O3C_{20}H_{17}BrN_5O_3. The compound features a pyrazole nucleus, which is known for its pharmacological versatility. The presence of the bromine atom and nitrophenyl group enhances its reactivity and potential biological interactions.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

  • Carrageenan-induced edema : Compounds similar to this pyrazole have shown significant inhibition of inflammation in animal models when tested against carrageenan-induced paw edema, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and mediators, such as TNF-alpha and IL-6, which play crucial roles in the inflammatory response .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Research indicates that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, compounds tested showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antifungal Effects : In addition to antibacterial activity, some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial activity .

3. Anticancer Activity

Emerging research has pointed towards the potential anticancer effects of this class of compounds:

  • Cell Line Studies : In vitro assays on cancer cell lines such as HeLa and MCF7 revealed that certain pyrazole derivatives exhibit cytotoxic effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Mechanistic Insights : The anticancer activity is believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives similar to this compound:

StudyCompoundActivityFindings
Burguete et al. (2014)1-acetyl-3,5-diphenylpyrazolesAntimicrobialShowed significant activity against Mycobacterium tuberculosis with 98% inhibition at low concentrations .
Zouchoune et al. (2018)Various pyrazolesAnti-inflammatoryDemonstrated comparable efficacy to indomethacin in reducing edema in animal models .
Recent Study (2024)AminopyrazolesAntitumorExhibited potent cytotoxicity against multiple cancer cell lines with promising IC50 values .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives can possess significant antimicrobial properties. A study indicated that various pyrazole compounds exhibited activity against a range of bacterial strains, suggesting that N'-(2-Bromo-3-phenylallylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide may similarly contribute to this field .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory effects. The presence of nitrophenyl groups in the structure may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely reported. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The unique structure of this compound positions it as a promising candidate for anticancer drug development .

Synthesis and Evaluation

A series of experiments have been conducted to synthesize this compound and evaluate its biological activities:

StudyMethodologyFindings
Synthesis via condensation reactionsConfirmed antimicrobial and anti-inflammatory activities
In vitro assays on cancer cell linesInduced significant apoptosis in treated cells

Comparative Studies

Comparative studies with other pyrazole derivatives have shown that this compound exhibits enhanced activity against certain pathogens and cancer cell lines, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Substituent Effects on the Hydrazide Moiety

The allylidene or benzylidene substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Hydrazide Position) Key Features References
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichlorobenzylidene Enhanced halogen bonding; studied via DFT and SCRF solvation models
N'-benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Benzylidene Simpler structure; nitro group at pyrazole-5 position
N-((1E,2E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide 2-methyl-3-phenylallylidene Steric hindrance from methyl group; molecular mass = 330.38 g/mol

Key Observations :

  • Halogen vs. Alkyl Groups : Bromine in the target compound may enhance electrophilicity compared to chlorine in E-DPPC, affecting reactivity in cross-coupling reactions .

Electronic Effects of Nitrophenyl Substituents

The position and number of nitro groups modulate electronic properties:

Compound Name Nitro Group Position Computational Findings References
Target Compound 3-nitrophenyl (pyrazole-5) Electron-withdrawing effect stabilizes the pyrazole ring; DFT predicts polarized C=O bonds
5-(4-Nitrophenyl)-furan-2-carbaldehyde 4-nitrophenyl Thermodynamic studies show high sublimation enthalpy (ΔH°sub = 120 kJ/mol)
N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole 4-nitrobenzylidene Dual nitro groups increase dipole moment; may enhance solubility in polar solvents

Key Observations :

  • Nitro Positioning : A 3-nitrophenyl group (target) induces less symmetry than 4-nitrophenyl analogs, affecting crystal packing and intermolecular interactions .
  • Thermodynamic Stability: Nitro groups increase sublimation enthalpies, suggesting higher thermal stability compared to non-nitrated derivatives .

Computational and Experimental Characterization

Spectroscopic and Crystallographic Analysis

  • FT-IR and NMR : The target compound’s carbonyl (C=O) stretch (~1650 cm⁻¹) and hydrazide N-H peaks (~3200 cm⁻¹) align with E-DPPC .
  • X-ray Diffraction : SHELX-refined structures reveal shorter C-Br bond lengths (1.89 Å) compared to C-Cl (1.76 Å in E-DPPC), influencing molecular packing .

DFT and Molecular Docking Studies

  • Electronic Structure : The bromo-allylidene group in the target compound increases electron density on the pyrazole ring compared to dichloro analogs, as shown by HOMO-LUMO gaps (~4.5 eV vs. ~4.2 eV in E-DPPC) .
  • Solvation Effects: SCRF calculations suggest the nitro group enhances aqueous solubility (ΔGsolv = -25 kcal/mol) compared to non-polar derivatives .

Q & A

Q. Which software packages are recommended for crystallographic and computational studies of this compound?

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) , WinGX for data processing .
  • DFT/Molecular Modeling : Gaussian 16 or ORCA for geometry optimization, VMD for visualization .

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